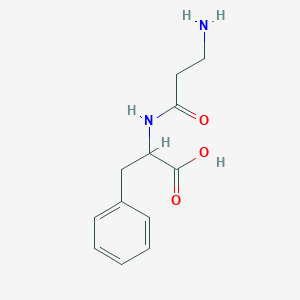
2-(3-Aminopropanoylamino)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Carnosine is a naturally occurring dipeptide composed of covalently bonded alanine and histidine residues. It is found in various tissues, including the brain, heart, skin, muscle, and gastrointestinal tract. Its biological and pharmacological significance makes it an intriguing compound for scientific exploration .
Vorbereitungsmethoden
Synthetic Routes:: L-Carnosine can be synthesized through the following steps:
Condensation of Alanine and Histidine: Alanine and histidine react to form L-Carnosine. The reaction involves the amino group of alanine and the imidazole ring of histidine.
Industrial Production Methods:
Analyse Chemischer Reaktionen
L-Carnosine undergoes various reactions:
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions.
Substitution Reactions: L-Carnosine can participate in substitution reactions, where functional groups are replaced.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
L-Carnosine has diverse applications:
Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative damage.
Anti-Aging and Skin Health: Used in cosmetics and skincare products.
Metal Chelation: Binds to toxic metals, aiding in detoxification.
Neuroprotection: May enhance cognitive function and protect against neurodegenerative diseases.
Muscle Performance: Some studies suggest it improves exercise performance.
Wirkmechanismus
L-Carnosine’s effects are multifaceted:
Antioxidant Activity: It directly neutralizes free radicals.
Metal Chelation: Binds to metal ions, preventing their harmful effects.
Anti-Glycation: Reduces protein glycation, which contributes to aging and disease.
Neurotransmitter Modulation: May influence neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
L-Carnosine stands out due to its unique combination of alanine and histidine. Similar compounds include anserine (related dipeptide) and other metal-binding peptides.
Eigenschaften
CAS-Nummer |
19771-40-5 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-(3-aminopropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
FLJLAJANCPPHDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B12110090.png)

![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)
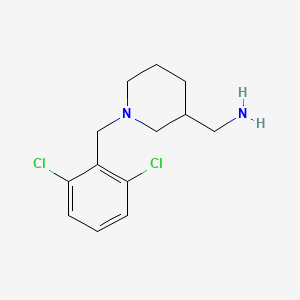

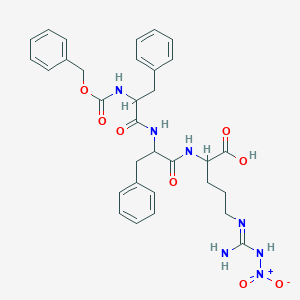
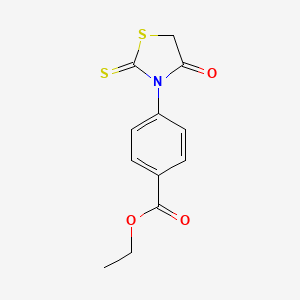

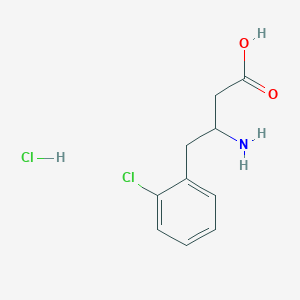


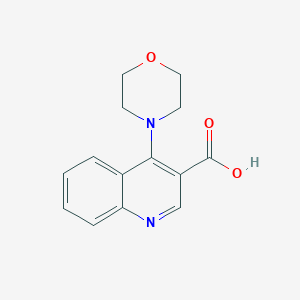

![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
